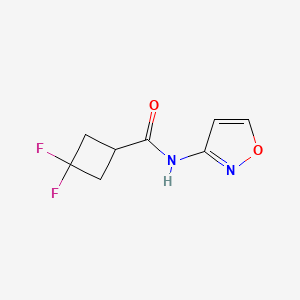
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide, also known as DOCC, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the activity of enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. In
Mecanismo De Acción
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide is believed to inhibit the activity of HDACs by binding to the active site of the enzyme. This prevents the enzyme from removing acetyl groups from histones, leading to the increased acetylation of histones and the activation of gene expression. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to be selective for HDACs, with minimal inhibition of other enzymes.
Biochemical and Physiological Effects
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide inhibits the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression. In vivo studies have shown that 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has anti-inflammatory effects, as well as the potential to inhibit the growth and proliferation of cancer cells. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has also been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has several advantages for lab experiments. It is a small molecule that is easily synthesized and purified, making it readily available for research purposes. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has also been found to be selective for HDACs, with minimal inhibition of other enzymes. However, 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide also has limited solubility in water, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide. One potential direction is the investigation of its potential applications in the treatment of cancer. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to inhibit the growth and proliferation of cancer cells, and further research could explore its use as a cancer therapy. Another potential direction is the investigation of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide's neuroprotective effects and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide's mechanism of action and its potential applications in epigenetic regulation.
Métodos De Síntesis
The synthesis of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with 1,2-oxazol-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified by column chromatography to obtain 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been shown to have potential applications in scientific research, particularly in the field of epigenetics. Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to inhibit the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression. This makes 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
3,3-difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)3-5(4-8)7(13)11-6-1-2-14-12-6/h1-2,5H,3-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMOKDLLTJOGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)

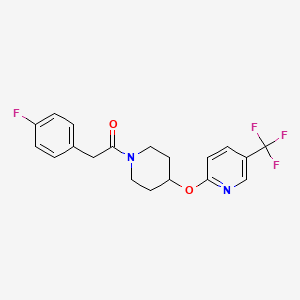
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)

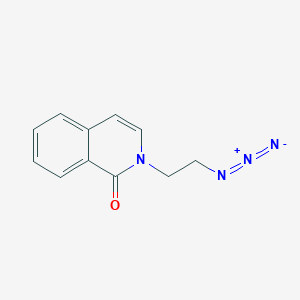
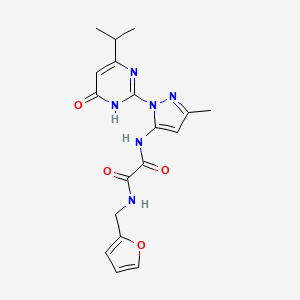
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)
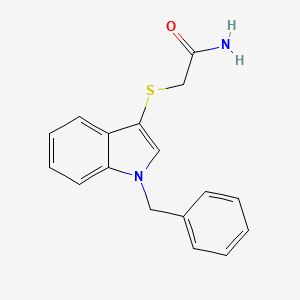

![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)


